molecular formula C28H55N9O7S B14261172 L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine CAS No. 247247-56-9

L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine

Cat. No.: B14261172
CAS No.: 247247-56-9
M. Wt: 661.9 g/mol
InChI Key: QKWJUZMFFRRHPR-YFNVTMOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine is a peptide compound composed of six amino acids: L-alanine, L-methionine, glycine, and three L-lysine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides for acylation and alkylation, respectively.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Acylated or alkylated lysine residues.

Scientific Research Applications

L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or interfere with essential bacterial enzymes. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.

    L-Alanyl-L-lysyl-L-leucyl-L-tyrosine: A peptide with different amino acid composition but similar peptide bond structure.

Uniqueness

L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple lysine residues may enhance its interaction with negatively charged molecules, such as nucleic acids or cell membranes.

Properties

CAS No.

247247-56-9

Molecular Formula

C28H55N9O7S

Molecular Weight

661.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H55N9O7S/c1-18(32)24(39)35-21(12-16-45-2)25(40)33-17-23(38)34-19(9-3-6-13-29)26(41)36-20(10-4-7-14-30)27(42)37-22(28(43)44)11-5-8-15-31/h18-22H,3-17,29-32H2,1-2H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,37,42)(H,43,44)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

QKWJUZMFFRRHPR-YFNVTMOMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.